

molecular weight and formula of 1-(3-Bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Bromo-5-fluorophenyl)ethanone
Cat. No.:	B169089

[Get Quote](#)

An In-Depth Technical Guide to **1-(3-Bromo-5-fluorophenyl)ethanone**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

1-(3-Bromo-5-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal building block in modern synthetic chemistry. Its unique substitution pattern, featuring bromine and fluorine atoms on the phenyl ring, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic methodology, details its spectroscopic signature for characterization, and explores its applications, particularly as a key intermediate in the field of drug development. The content herein is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable reagent.

Core Physicochemical & Structural Properties

1-(3-Bromo-5-fluorophenyl)ethanone, also known as 3'-Bromo-5'-fluoroacetophenone, is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. The presence of both a bromine and a fluorine atom significantly influences its electronic properties, reactivity, and utility in synthesis. The bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability in derivative molecules.

A summary of its key properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	105515-20-6	[1]
Molecular Formula	C ₈ H ₆ BrFO	[1] [2]
Molecular Weight	217.04 g/mol	[2]
Exact Mass	215.9586 g/mol	[1]
Appearance	White to light yellow powder/crystal	
Melting Point	75.0 to 79.0 °C	
Boiling Point	257.9 ± 25.0 °C (Predicted)	[1]
Density	1.535 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	109.8 ± 23.2 °C	[1]
Solubility	Slightly soluble in water	[3] [4]
SMILES	CC(=O)C1=CC(F)=CC(Br)=C1	

Structural Diagram

The chemical structure of **1-(3-Bromo-5-fluorophenyl)ethanone** is fundamental to its reactivity.

Caption: Chemical structure of **1-(3-Bromo-5-fluorophenyl)ethanone**.

Synthesis Protocol and Mechanistic Rationale

The synthesis of aryl ketones like **1-(3-Bromo-5-fluorophenyl)ethanone** is most commonly achieved via Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Experimental Protocol: Friedel-Crafts Acylation

- **Reaction Setup:** To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl_3 , 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
- **Reagent Addition:** Slowly add acetyl chloride (CH_3COCl , 1.1 equivalents) to the stirred suspension. An intermediate acylium ion complex will form.
- **Substrate Introduction:** Dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) in dry DCM and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup and Quenching:** Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture over crushed ice. This hydrolyzes the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
- **Purification:** Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Self-Validation

- **Anhydrous Conditions:** Friedel-Crafts reactions require strictly anhydrous conditions because the Lewis acid catalyst (AlCl_3) reacts violently with water, which would deactivate it.
- **Lewis Acid Catalyst:** Aluminum chloride is used to generate the highly electrophilic acylium ion ($\text{CH}_3\text{C}\equiv\text{O}^+$) from acetyl chloride, which is necessary to overcome the activation energy of the aromatic substitution.

- Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic complex formation and prevent side reactions.
- Quenching: Quenching on ice hydrolyzes the catalyst and protonates the intermediate, releasing the ketone product. The acidic workup ensures the product is fully protonated.
- Validation: The purity and identity of the final product must be confirmed through spectroscopic methods (see Section 3) and melting point analysis, which should match the reference values.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of **1-(3-Bromo-5-fluorophenyl)ethanone**.

Spectroscopic Characterization

Structural elucidation of the synthesized product is critical. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its identity.[\[5\]](#)[\[6\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the acetyl methyl group (-CH₃) at approximately 2.6 ppm. The aromatic region will display signals corresponding to the three protons on the phenyl ring. Due to the substitution pattern, complex splitting (e.g., multiplets) would be observed between 7.0 and 8.0 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl carbon (C=O) around 195 ppm. The methyl carbon will appear around 26 ppm. The aromatic region will display six distinct signals for the phenyl carbons, with their chemical shifts influenced by the bromo and fluoro substituents.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information.[\[7\]](#) A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone carbonyl (C=O) stretch. C-H stretches for the aromatic ring and methyl group will appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.


- **MS (Mass Spectrometry):** Mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic pair of molecular ion peaks (M^+ and $M+2$) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br). The observed mass should correspond to the calculated molecular weight of 217.04 g/mol .^[8]

Applications in Research and Drug Development

1-(3-Bromo-5-fluorophenyl)ethanone is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block.^[9] Its structure is pre-functionalized for further elaboration into more complex drug candidates.

- **Scaffold for Cross-Coupling Reactions:** The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the ring, a critical step in building molecular diversity.^[10]
- **Modification of the Ketone Group:** The ketone functional group can be readily transformed. It can be reduced to a secondary alcohol, converted into amines via reductive amination, or used in condensation reactions to form larger heterocyclic systems.^[10]
- **Role in API Synthesis:** Halogenated phenyl derivatives are common motifs in a wide range of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents. The specific substitution pattern of this molecule makes it a precursor for targeted synthesis campaigns in drug discovery.^{[11][12]}

Logical Flow in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role of the title compound as a building block in a drug discovery cascade.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling **1-(3-Bromo-5-fluorophenyl)ethanone**.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[\[13\]](#)[\[14\]](#)
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[1\]](#)
- Handling Precautions: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Avoid formation of dust. Use non-sparking tools and take measures to prevent electrostatic discharge.[\[1\]](#)[\[15\]](#)
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[\[1\]](#) It should be stored under an inert atmosphere as it may be sensitive to air and heat.
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[\[13\]](#)

Conclusion

1-(3-Bromo-5-fluorophenyl)ethanone is a strategically important synthetic intermediate whose value is derived from its pre-functionalized structure. The combination of a reactive ketone and a versatile brominated aromatic ring, modified by a fluorine atom, provides chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough understanding of its properties, synthetic routes, and safe handling procedures is essential for leveraging its full potential in pharmaceutical, agrochemical, and materials science research.

References

- **1-(3-BROMO-5-FLUOROPHENYL)ETHANONE** [P70052]. ChemUniverse. [\[Link\]](#)
- 1-(3-Bromo-5-chloro-4-fluorophenyl)ethanone.
- Supporting Information for Synthetic Routes. The Royal Society of Chemistry. [\[Link\]](#)
- 1-(2-Bromo-5-fluorophenyl)ethan-1-one.
- Safety Data Sheet for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. KISHIDA CHEMICAL CO., LTD.. [\[Link\]](#)

- 1-(3-Bromo-5-chlorophenyl)ethanone.
- 1-(5-bromo-2-fluorophenyl)ethanone cas 198447-89-3. Henan Tianfu Chemical. [\[Link\]](#)
- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Nanjing Norris Pharmtech Co., Ltd.. [\[Link\]](#)
- Supporting Information for Synthesis of alpha-Bromoketones. The Royal Society of Chemistry. [\[Link\]](#)
- The Crucial Role of 1-(5-Bromo-2-fluorophenyl)ethanone in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- Synthetic Method of 5-bromo-4-fluoro-1H-indazole.
- Ethanone, 1-(3-bromophenyl)-. NIST WebBook. [\[Link\]](#)
- Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone.
- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [\[Link\]](#)
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [\[Link\]](#)
- Organic Structure Elucidation Workbook. University of Notre Dame. [\[Link\]](#)
- Combined spectral problems solutions based on UV, IR, 1H-NMR, 13C-NMR & MS. YouTube. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE CAS#: 198477-89-3 [m.chemicalbook.com]
- 4. 1-(5-BROMO-2-FLUOROPHENYL)ETHANONE CAS 198447-89-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 5. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 1-(2-Bromo-5-fluorophenyl)ethan-1-one | C8H6BrFO | CID 22736080 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. nbinfo.com [nbinfo.com]
- 10. nbinfo.com [nbinfo.com]
- 11. innospk.com [innospk.com]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [molecular weight and formula of 1-(3-Bromo-5-fluorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169089#molecular-weight-and-formula-of-1-3-bromo-5-fluorophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com